5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole

Description

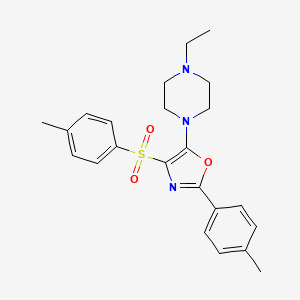

5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole is a substituted oxazole derivative characterized by three distinct functional groups:

- 4-Ethylpiperazinyl group: A nitrogen-containing heterocycle known to enhance solubility and modulate pharmacokinetic properties in bioactive molecules.

- p-Tolyl group: A methyl-substituted benzene ring contributing to lipophilicity and aromatic stacking interactions.

- Tosyl (p-toluenesulfonyl) group: A sulfonyl moiety acting as a leaving group or stabilizing agent in synthetic pathways.

The oxazole core, a five-membered heterocycle with one oxygen and one nitrogen atom, imparts electronic and steric properties distinct from other nitrogen-rich heterocycles like pyrazoles or pyrimidines.

Properties

IUPAC Name |

5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-4-25-13-15-26(16-14-25)23-22(30(27,28)20-11-7-18(3)8-12-20)24-21(29-23)19-9-5-17(2)6-10-19/h5-12H,4,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEKBVVOAGRHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Ethylpiperazin-1-yl)-2-(p-tolyl)-4-tosyloxazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a p-tolyl group, an ethylpiperazine moiety, and a tosyl group, contributing to its unique pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds with piperazine derivatives often act as inhibitors for enzymes such as tyrosinase (TYR), which is crucial in melanin synthesis. The inhibition of TYR can lead to potential applications in treating hyperpigmentation disorders .

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of piperazine-containing compounds, indicating their effectiveness against various bacterial strains .

Case Studies

- Tyrosinase Inhibition : A study evaluated the inhibitory effects of various piperazine derivatives on TYR activity. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential for developing treatments for skin disorders related to pigmentation .

- Antimicrobial Studies : Another research effort focused on synthesizing and testing piperazine derivatives for their antimicrobial activity against common pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria .

Comparative Biological Activity

The following table summarizes the biological activities reported for similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Core Heterocycles

- Oxazole (Target Compound) : Exhibits aromaticity with delocalized π-electrons across O and N atoms. The electronegativity of oxygen creates a polarized ring system, influencing reactivity and intermolecular interactions.

- Pyrazolopyrimidines (e.g., Compounds 2, 3, 6–11 in ) : Fused pyrazole-pyrimidine systems feature multiple nitrogen atoms, enhancing hydrogen-bonding capacity and basicity compared to oxazole .

Substituent Effects

- The tosyl group in the target compound contrasts with substituents like hydrazine (Compound 3) or cyano groups (Compound 1) in pyrazolopyrimidines.

- Ethylpiperazine vs.

Stability and Reactivity

- Oxazole Stability : The oxazole ring is less prone to isomerization compared to pyrazolotriazolopyrimidines (e.g., Compounds 6–9), which undergo structural rearrangements under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.